molecular formula C17H18ClN5 B6447200 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2549028-32-0

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No. B6447200
CAS RN: 2549028-32-0
M. Wt: 327.8 g/mol
InChI Key: JVESROIGWFOMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It is also related to the class of organic compounds known as 4-benzylpiperidines .

Scientific Research Applications

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has been studied extensively in the scientific community due to its potential pharmacological applications. This compound has been studied as an anticonvulsant, an anti-inflammatory agent, and a potential therapeutic agent for treating certain diseases. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has been suggested to be a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its anti-inflammatory properties, and has been suggested to be a potential therapeutic agent for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound has been studied extensively in the scientific community, and its potential pharmacological applications have been well documented. However, there are some limitations to using this compound in laboratory experiments, including the fact that it is a relatively new compound and its exact mechanism of action is still not fully understood. Additionally, this compound is a relatively expensive compound, which can limit its use in laboratory experiments.

Future Directions

The potential applications of 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine are still being explored, and there are numerous potential future directions for research. One potential direction is to further explore the potential of this compound as an anticonvulsant and anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research could be conducted to explore the potential of this compound to modulate the levels of certain hormones in the body, including cortisol and testosterone. Finally, further research could be conducted to explore the potential of this compound as a potential therapeutic agent for treating other diseases and conditions.

Synthesis Methods

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorophenyl piperazine with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-yl chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 4-chlorophenyl piperazine with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-yl bromide, or the reaction of 4-chlorophenyl piperazine with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-yl iodide.

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has been found to interact with various enzymes and proteins . It is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an ATP-competitive inhibitor, providing nano-molar inhibitors with selectivity for inhibition of certain kinases over others .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-21-7-6-15-16(21)19-12-20-17(15)23-10-8-22(9-11-23)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESROIGWFOMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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